molecular formula C22H22N2O4 B608140 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine CAS No. 1019158-02-1

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine

Cat. No.: B608140
CAS No.: 1019158-02-1
M. Wt: 378.43
InChI Key: RBVNERPDMZVXIP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This small molecule features a pyrrolidine scaffold substituted with 4-methoxyphenyl and a furan ring system, a structural motif found in compounds studied for various biological activities . The integration of these heterocyclic architectures suggests potential as a key intermediate or target molecule in the development of novel therapeutic agents . Researchers can utilize this compound as a building block for constructing more complex molecular entities or as a reference standard in assay development. As with all research chemicals, a thorough investigation of its physical properties, stability, and mechanism of action is required for specific applications . This product is provided with comprehensive analytical data (such as NMR and LC-MS) to ensure identity and purity for research reproducibility. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVNERPDMZVXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

The synthesis begins with the reaction of (R/S)-2-(4-methoxyphenyl)pyrrolidine and 5-(2-nitrophenyl)furan-2-carbaldehyde in dichloromethane (DCM) as the solvent. Triacetoxyborohydride (359 mg, 1.692 mmol) is employed as the reducing agent, facilitating the formation of the secondary amine linkage. The reaction proceeds at room temperature under inert atmospheric conditions for approximately 16 hours, achieving a yield of 77% after purification.

Key steps include:

  • Stoichiometric Balance : A 1:1 molar ratio of the pyrrolidine and aldehyde precursors ensures minimal side reactions.

  • Reducing Agent Selection : Triacetoxyborohydride is preferred over sodium cyanoborohydride due to its compatibility with DCM and enhanced selectivity for imine intermediates.

  • Workup : The crude product is extracted with DCM, washed with saturated sodium bicarbonate to remove acidic impurities, and dried over anhydrous sodium sulfate.

Purification and Characterization

Purification via flash column chromatography (0–100% ethyl acetate in hexanes) yields the target compound as a racemic mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.87–7.78 (m, 1H, aromatic), 3.75 (s, 3H, methoxy), 3.63 (d, J = 14.7 Hz, 1H, methylene).

  • Mass Spectrometry : Observed [M+H]⁺ at m/z 379.24, consistent with the molecular formula C₂₂H₂₂N₂O₄.

Stereochemical Resolution and Enantiomer-Specific Synthesis

The target compound exhibits chirality at the pyrrolidine ring’s second carbon, necessitating methods to isolate or synthesize enantiomerically pure forms.

Resolution of Racemic Mixtures

The racemic product from the reductive amination can be resolved using chiral stationary-phase chromatography, though specific details of the resolving conditions remain undisclosed in available literature. Alternatively, asymmetric synthesis routes may employ chiral auxiliaries or catalysts, but no such methods have been reported for this compound.

Alternative Synthetic Approaches and Methodological Insights

While reductive amination dominates the literature, other strategies merit discussion for their potential applicability.

Electrophilic Substitution and Functional Group Compatibility

The nitro group on the furan ring imposes strict limitations on reaction conditions. Electrochemical studies of similar compounds reveal that nitro reduction occurs at approximately −500 mV vs. Ag/AgCl, necessitating avoiding strongly reducing environments during synthesis.

Data Tables and Comparative Analysis

Table 1: Optimization of Reductive Amination Conditions

ParameterValue/DetailSource
SolventDichloromethane (DCM)
Reducing AgentTriacetoxyborohydride
Reaction Time16 hours (overnight)
Yield After Purification77%
Purification MethodFlash chromatography (EtOAc/hexanes)

Table 2: Spectroscopic Data for Structural Validation

TechniqueKey SignalsSource
¹H NMRδ 7.87–7.78 (aromatic H), 3.75 (OCH₃)
¹³C NMRNot reported
MS (ESI)m/z 379.24 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine may exhibit a range of biological activities, including:

  • Anticancer Activity : Mannich bases derived from similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human colon carcinoma cells. Studies have reported that certain derivatives possess IC50 values lower than those of standard drugs like 5-fluorouracil .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial effects, demonstrating potential as new therapeutic agents against resistant strains of bacteria .
  • Neuroprotective Effects : Some derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Studies : In vitro evaluations have shown that derivatives of this compound exhibit higher cytotoxicity compared to standard treatments. For instance, compounds derived from Mannich bases were tested against multiple cancer cell lines, showing promising results .
    CompoundCell LineIC50 Value
    Compound AMCF-7< 2 μg/mL
    Compound BHepG2< 3 μg/mL
  • Antimicrobial Research : The antimicrobial efficacy of similar structures has been documented, demonstrating effectiveness against various pathogens. A study indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth .
  • Neuroprotective Potential : Research into neuroprotective agents has identified compounds with similar structures that protect neuronal cells from apoptosis, suggesting a therapeutic avenue for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Applications
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-yl]methyl}pyrrolidine (Target Compound) Pyrrolidine 4-Methoxyphenyl (C-2); 5-(2-nitrophenyl)furan-2-ylmethyl (C-1) ~424.43 (calculated) Tertiary amine; discontinued commercial product
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (USP31) Acetamide Dimethylamino-methyl-furan; nitroacetamide; sulphanyl-ethyl linkage ~370.44 (calculated) Pharmacopeial standard; nitro-functionalized furan derivative
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine Chloro-pyridine; substituted phenyl groups at C-4 and C-1 Variable Antimicrobial activity; synthesized via multi-step coupling
(2R,3S,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(furan-2-yl)pyrrolo[2,3-b]pyridin-1-yl)tetrahydrofuran-3-ol Tetrahydrofuran Methoxyphenyl-protected sugar analog; furan-pyrrolopyridine hybrid ~844.87 (calculated) Nucleoside analog; synthetic intermediate in medicinal chemistry

Physicochemical Properties

  • Solubility : The methoxy group enhances hydrophilicity compared to purely nitro-substituted analogs (e.g., USP31 derivatives), which may exhibit lower aqueous solubility due to increased lipophilicity .
  • Stability : Nitro groups are prone to photodegradation; the target compound’s discontinuation may reflect instability under storage conditions .

Biological Activity

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine is a synthetic compound characterized by its complex structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a furan moiety substituted with a nitrophenyl group. The molecular formula of this compound is C22H22N2O4, with a molecular weight of approximately 378.43 g/mol. This unique combination of functional groups suggests potential biological activities, making it an interesting subject for research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H22N2O4\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Potential Biological Activities

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : The presence of nitro and furan groups often correlates with antimicrobial properties, suggesting that this compound may inhibit bacterial growth.
  • Anti-inflammatory Effects : The structural motifs present in the compound could engage in pathways that modulate inflammatory responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antioxidant Properties : A study examining related furan derivatives reported significant antioxidant activity, attributed to the presence of electron-donating groups that stabilize free radicals .
  • Antimicrobial Effects : Research on similar nitrophenyl-containing compounds has shown promising results against various bacterial strains, indicating that the nitro group may enhance antimicrobial efficacy .
  • Cytoprotective Activity : In vitro studies on structurally analogous compounds revealed their ability to protect cellular DNA from damage induced by carcinogens, suggesting potential chemopreventive properties .

Comparative Analysis

The following table compares this compound with related compounds based on their biological activities:

Compound NameStructureKey Biological Activities
Compound A C22H22N2O4Antioxidant, Antimicrobial
Compound B C21H20N2O4Anti-inflammatory, Cytoprotective
Compound C C23H24N2O5Antimicrobial, Antioxidant

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